8-Hydroxy Mianserin Hydrochloride
Description
Contextualization as a Key Metabolite in Chemical Biology Studies
8-Hydroxy Mianserin (B1677119) Hydrochloride is the hydrochloride salt of 8-Hydroxy Mianserin, a major product of the hepatic metabolism of mianserin. nih.govnih.govkarger.com The biotransformation of mianserin in the human body predominantly occurs through aromatic hydroxylation, N-demethylation, and N-oxidation. nih.gov Among these pathways, 8-hydroxylation represents a crucial route, leading to the formation of 8-Hydroxy Mianserin. researchgate.net
The chemical structure of 8-Hydroxy Mianserin retains the core tetracyclic piperazino-azepine framework of the parent compound, with the addition of a hydroxyl group at the 8th position of the dibenzo[c,f]pyrazino[1,2-a]azepine ring system. This seemingly minor structural modification can have profound effects on the molecule's physicochemical properties and its interaction with biological targets.
Table 1: Chemical Properties of 8-Hydroxy Mianserin and its Hydrochloride Salt
| Property | 8-Hydroxy Mianserin | 8-Hydroxy Mianserin Hydrochloride |
| CAS Number | 57257-81-5 scbt.com | Not explicitly available, but the base compound's CAS is often referenced. |
| Molecular Formula | C₁₈H₂₀N₂O scbt.com | C₁₈H₂₁ClN₂O |
| Molecular Weight | 280.37 g/mol veeprho.com | 316.83 g/mol |
| IUPAC Name | 2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepin-8-ol veeprho.com | 2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepin-8-ol hydrochloride |
| Synonyms | 1,2,3,4,10,14b-Hexahydro-2-methyl-dibenzo[c,f]pyrazino[1,2-a]azepin-8-ol scbt.com | - |
| Appearance | White to Off-White Solid cymitquimica.com | - |
Note: Data for the hydrochloride salt is derived from the base compound's properties.
Rationale for Dedicated Academic Investigation of this compound
The academic and research focus on this compound is not merely an academic exercise in metabolite identification. The primary driver for its investigation lies in its own pharmacological activity, which may contribute to the therapeutic profile of mianserin.
Key Research Findings:
Differentiated Profile: While pharmacologically active, 8-Hydroxy Mianserin exhibits a different profile compared to the parent compound. It is reported to be less active than mianserin in tests indicative of sedation. nih.gov This differentiation provides a valuable tool for researchers to dissect the structure-activity relationships of this class of compounds and to potentially develop new therapeutic agents with more desirable properties.
Neurochemical Effects: Studies in animal models have explored the effects of 8-Hydroxy Mianserin on brain neurochemistry. For instance, chronic administration was studied to observe its impact on the behavior and brain noradrenaline metabolism in olfactory bulbectomized rats, a model used to screen for antidepressant potential. nih.gov Although in this particular study, at the same dose, the parent compound was more effective in attenuating hypermotility, the investigation itself highlights the importance of studying the metabolite's distinct neuropharmacological effects. nih.gov
Properties
Molecular Formula |
C₁₈H₂₁ClN₂O |
|---|---|
Molecular Weight |
316.83 |
Synonyms |
1,2,3,4,10,14b-Hexahydro-2-methyl-dibenzo[c,f]pyrazino[1,2-a]azepin-8-ol Hydrochloride; 8-Hydroxymianserin Hydrochloride; |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of 8 Hydroxy Mianserin Hydrochloride
Established Synthetic Pathways for 8-Hydroxy Mianserin (B1677119) and Analogues
The primary established route to 8-Hydroxy Mianserin is through the metabolic oxidation of its parent compound, Mianserin. nih.gov In vivo, Mianserin undergoes several metabolic transformations, with 8-hydroxylation being a major pathway, alongside N-demethylation and N-oxide formation. nih.gov
While direct, multi-step total synthesis of 8-Hydroxy Mianserin is not extensively documented in publicly available literature, the synthesis of its core structure and related analogues can be inferred from established methods for Mianserin and 8-hydroxyquinoline (B1678124) derivatives.
Synthesis of the Mianserin Core: The synthesis of racemic Mianserin has been described through various multi-step sequences. beilstein-journals.orggoogle.com A common approach involves the construction of the tetracyclic ring system through a series of cyclization and condensation reactions. For instance, one patented method starts from benzaldehyde (B42025) and ethanolamine, proceeding through several intermediates to build the pyrazino[1,2-a]azepine framework. google.com
Synthesis of 8-Hydroxyquinoline Analogues: The 8-hydroxyquinoline moiety is a key structural feature of 8-Hydroxy Mianserin. General synthetic methods for this scaffold, such as the Skraup or Friedländer syntheses, provide a basis for creating analogues. rroij.com The Skraup synthesis involves reacting an aromatic amine with an α,β-unsaturated aldehyde, while the Friedländer synthesis is a condensation reaction between an o-aminobenzaldehyde or ketone with a suitable aldehyde or ketone. rroij.com Specific strategies for derivatizing the 8-hydroxyquinoline core include:
Protection-Deprotection: The phenolic hydroxyl group can be protected, for example, with a Boc group, to allow for selective reactions at other positions. This is followed by a deprotection step to yield the final product. nih.gov
Condensation Reactions: Activated 8-hydroxyquinoline carboxylic acids can be condensed with various anilines to form carboxamide derivatives. nih.gov
Electrophilic Aromatic Substitution: The phenol (B47542) ring is susceptible to reactions like halogenation and diazonium coupling, allowing for substitution at various positions. researchgate.net
A hypothetical pathway to 8-Hydroxy Mianserin could involve synthesizing an 8-substituted Mianserin precursor, such as an 8-methoxy or 8-benzyloxy derivative, which could then be deprotected in the final step to reveal the hydroxyl group.
Methodologies for Stereoselective Synthesis of 8-Hydroxy Mianserin Enantiomers
Mianserin possesses a single chiral center at the 14b position, and its enantiomers exhibit different pharmacological potencies. The (S)-(+)-enantiomer is considered more potent. beilstein-journals.orgmdpi.com Consequently, the stereoselective synthesis of 8-Hydroxy Mianserin is of significant interest.
Enantioselective Synthesis of the Core Structure: Achieving enantiomerically pure Mianserin, and by extension its derivatives, has been approached in several ways:
Chiral Resolution: Racemic Mianserin can be separated into its respective enantiomers using chiral resolving agents like (+)- or (−)-di-p-toluoyltartaric acid to form diastereomeric salts that can be separated by crystallization. beilstein-journals.orgresearchgate.net
Chiral Auxiliaries: A diastereoselective synthesis of (R)-Mianserin has been accomplished using (S)-(−)-α-methylbenzylamine as a chiral auxiliary. beilstein-journals.orgresearchgate.net
Asymmetric Catalysis: A highly efficient method for producing enantiomerically pure Mianserin involves the asymmetric transfer hydrogenation of a cyclic imine precursor. beilstein-journals.orgnih.gov This key step, often catalyzed by ruthenium complexes with chiral diamine ligands, establishes the stereocenter with high enantioselectivity. nih.gov
Stereoselectivity in Metabolism: Studies have shown that the metabolism of Mianserin to its hydroxylated metabolites can be enantioselective. After administering the separate enantiomers of Mianserin to rats, it was observed that the hydroxy-metabolites of (S)-Mianserin were primarily excreted as conjugates. Current time information in Bangalore, IN.
Chiral Chromatography: For the separation of enantiomers of Mianserin and its derivatives, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique. researchgate.netphenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of racemic compounds. nih.govwindows.nettsijournals.com This method would be directly applicable to the separation of (S)- and (R)-8-Hydroxy Mianserin enantiomers.
| Methodology | Description | Application to 8-Hydroxy Mianserin | Reference |
|---|---|---|---|
| Chiral Resolution | Separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. | Applicable to racemic 8-Hydroxy Mianserin or its precursors. | beilstein-journals.orgresearchgate.net |
| Chiral Auxiliary | Use of a chiral molecule to induce diastereoselectivity in a reaction, followed by its removal. | A chiral auxiliary could be incorporated into the synthesis of the tetracyclic core. | beilstein-journals.orgresearchgate.net |
| Asymmetric Transfer Hydrogenation | Catalytic reduction of an imine precursor using a chiral catalyst to produce an enantiomerically enriched amine. | A key strategy for establishing the C14b stereocenter in the Mianserin framework. | beilstein-journals.orgnih.gov |
| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase (CSP). | Effective for both analytical and preparative scale separation of (S)- and (R)-8-Hydroxy Mianserin. | phenomenex.comnih.gov |
Approaches to Chemical Derivatization for Enhanced Research Utility
Chemical derivatization of 8-Hydroxy Mianserin is a valuable strategy for probing its structure-activity relationships (SAR), developing pharmacological tools, and potentially creating new therapeutic agents. nih.govnorthwestern.edu The presence of the phenolic hydroxyl group and the secondary amine in the piperazine (B1678402) ring offers two key sites for modification.
Rationale for Derivatization:
Investigating Mechanism of Action: Modifying the structure can help to determine which parts of the molecule are essential for its biological activity. For example, derivatives of Mianserin were created to explore whether its anti-inflammatory effects were independent of its 5-HT receptor binding. nih.govnih.gov
Improving Pharmacological Properties: Derivatization can be used to alter properties such as receptor selectivity, potency, and metabolic stability.
Developing Research Tools: Derivatives can be synthesized to incorporate labels (e.g., fluorescent or radioactive tags) for use in binding assays and imaging studies.
Key Derivatization Strategies: Research on Mianserin and the broader class of 8-hydroxyquinolines demonstrates several viable approaches to chemical modification:
Modification of the Piperazine Nitrogen: The secondary amine of the desmethyl metabolite or the methyl group on Mianserin can be replaced with other functionalities. In one study, the methyl group was replaced with various polar groups, and the secondary amine was acetylated to study the impact on anti-inflammatory activity. nih.govresearchgate.net
Modification of the Phenolic Hydroxyl Group: The hydroxyl group at the C8 position is a prime target for derivatization. Standard reactions for phenols can be applied, such as:
Etherification: Formation of ethers (e.g., methyl, ethyl, benzyl (B1604629) ethers).
Esterification: Formation of esters (e.g., acetate, benzoate (B1203000) esters). nih.gov
Substitution on the Aromatic Rings: Further substitutions (e.g., halogens, nitro groups, alkyl groups) could be introduced onto the aromatic rings of the dibenzo-azepine system to explore electronic and steric effects on activity. nih.gov
Hybrid Molecule Synthesis: An advanced approach involves linking the 8-hydroxyquinoline scaffold to another pharmacophore to create a hybrid molecule with potentially synergistic or novel activities. nih.gov
| Site of Modification | Type of Reaction | Potential Research Utility | Reference |
|---|---|---|---|
| Piperazine Nitrogen (N-2) | Acetylation, replacement of methyl group with polar functionalities. | Investigate SAR for receptor binding vs. other activities (e.g., anti-inflammatory). | nih.govresearchgate.net |
| Phenolic Hydroxyl Group (C-8) | Etherification, Esterification. | Probe the importance of the hydroxyl group for activity; create prodrugs. | nih.gov |
| Aromatic Rings | Electrophilic Aromatic Substitution (e.g., halogenation, nitration). | Study electronic and steric effects on potency and selectivity. | researchgate.netnih.gov |
| Entire Scaffold | Hybridization with other pharmacophores. | Develop novel compounds with multi-target activity or unique pharmacological profiles. | nih.gov |
Metabolic Biotransformation Pathways of Mianserin Leading to 8 Hydroxy Mianserin
Enzymatic Hydroxylation Mechanisms and Cytochrome P450 Isoform Involvement
The formation of 8-hydroxy mianserin (B1677119) from mianserin occurs via aromatic hydroxylation, a common metabolic reaction for many xenobiotics. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system located in the liver. nih.govwikipedia.org Several isoforms of the CYP2D subfamily have been identified as key players in this specific metabolic pathway. nih.govresearchgate.net
Studies utilizing recombinant human CYP isoforms have demonstrated that CYP2D6 is the main enzyme responsible for the 8-hydroxylation of both enantiomers of mianserin. nih.gov In addition to CYP2D6, other isoforms such as CYP2B6, CYP3A4, and CYP1A2 have also been shown to catalyze this reaction, albeit to a lesser extent. nih.gov The involvement of multiple CYP isoforms suggests a degree of redundancy in the metabolic pathway of mianserin.
The enzymatic hydroxylation of mianserin exhibits stereoselectivity. For instance, CYP2D1 and CYP2D4 have been observed to selectively 8-hydroxylate the R(-)-enantiomer of mianserin. nih.gov The catalytic activities of CYP2D isoforms towards mianserin's 8-hydroxylation are generally similar, though differences exist in their N-demethylation activities. nih.govresearchgate.net
The involvement of specific CYP isoforms in mianserin metabolism can be further elucidated through inhibition studies. Quinidine, a known inhibitor of CYP2D6, has been shown to inhibit the 8-hydroxylation of both mianserin enantiomers. nih.gov This provides further evidence for the significant role of CYP2D6 in the formation of 8-hydroxy mianserin.
| CYP Isoform | Metabolic Reaction | Reference |
|---|---|---|
| CYP2D6 | 8-hydroxylation (major pathway) | nih.gov |
| CYP1A2 | N-demethylation, N-oxidation, 8-hydroxylation | nih.gov |
| CYP3A4 | N-demethylation, N-oxidation, 8-hydroxylation | nih.gov |
| CYP2B6 | 8-hydroxylation, N-demethylation | nih.gov |
| CYP2C19 | N-demethylation | nih.gov |
Comparative Metabolic Profiles Across In Vitro Biological Systems
The metabolic profile of mianserin, including the formation of 8-hydroxy mianserin, varies across different in vitro biological systems and species. Human liver microsomes are a standard in vitro model for studying drug metabolism, as they contain a high concentration of CYP enzymes. nih.govresearchgate.net
In studies using human liver microsomes, 8-hydroxymianserin (B23177) is consistently identified as a stable metabolite, alongside desmethylmianserin (B137421) and mianserin-2-oxide. nih.gov However, there is significant inter-individual variation in the generation of these metabolites across different human liver microsome samples. nih.gov When comparing human and mouse liver microsomes, desmethylmianserin was the major metabolite in human liver microsomes, while 8-hydroxymianserin was the predominant metabolite in mouse liver microsomes. nih.gov
Comparative studies in different species have also revealed differences in mianserin metabolism. While 8-hydroxy analogs are the predominant metabolites in humans, rabbits, and rats, the subsequent metabolic steps can differ. nih.gov In rats, for example, 8-hydroxydesmethylmianserin (B1218053) is the principal metabolite, indicating that demethylation is a more significant pathway in this species compared to humans. nih.gov
| System/Species | Major Metabolite(s) | Reference |
|---|---|---|
| Human Liver Microsomes | Desmethylmianserin | nih.gov |
| Mouse Liver Microsomes | 8-Hydroxymianserin | nih.gov |
| Humans | 8-hydroxy analogs | nih.gov |
| Rats | 8-hydroxydesmethylmianserin | nih.gov |
| Rabbits | 8-hydroxy analogs | nih.gov |
Identification and Structural Elucidation of Related Biotransformation Products
Besides 8-hydroxy mianserin, the biotransformation of mianserin yields several other related products. The most prominent of these are desmethylmianserin and mianserin N-oxide. nih.govresearchgate.net N-demethylation, another key metabolic pathway for mianserin, is primarily catalyzed by CYP1A2, with contributions from CYP2B6, CYP2C19, CYP3A4, and CYP2D6. nih.govresearchgate.net
A further metabolite, 8-hydroxy-N-desmethylmianserin, is formed through both 8-hydroxylation and N-demethylation. nih.gov This metabolite has been identified in incubations with CYP2D4 and CYP2D6. nih.gov The identification and structural elucidation of these metabolites are typically achieved using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govnih.gov
In some animal species, novel metabolites have been detected. For instance, N-formyl compounds were found in the urine of rats and rabbits, although the possibility of them being artifacts of the extraction process could not be ruled out. nih.gov Additionally, trace amounts of compounds where the piperazine (B1678402) moiety of mianserin was absent have been identified in the urine of rabbits and rats. nih.gov
| Metabolite | Metabolic Pathway | Reference |
|---|---|---|
| 8-Hydroxy Mianserin | Aromatic Hydroxylation | nih.govnih.gov |
| Desmethylmianserin | N-demethylation | nih.govresearchgate.net |
| Mianserin N-oxide | N-oxidation | nih.govresearchgate.net |
| 8-Hydroxy-N-desmethylmianserin | Hydroxylation and N-demethylation | nih.gov |
Compound Index
| Compound Name |
|---|
| 8-Hydroxy Mianserin Hydrochloride |
| Mianserin |
| 8-Hydroxy Mianserin |
| Desmethylmianserin |
| Mianserin N-oxide |
| 8-Hydroxy-N-desmethylmianserin |
| Quinidine |
| 11H-dibenz[b,e]azepine |
| 11H-dibenz[b,e]azepine-2-ol |
Advanced Spectroscopic and Structural Characterization of 8 Hydroxy Mianserin Hydrochloride
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. While specific experimental spectra for 8-Hydroxy Mianserin (B1677119) Hydrochloride are not widely published, a detailed analysis can be inferred from the known spectra of its parent compound, Mianserin, and the characteristic frequencies of its constituent functional groups. nih.govsigmaaldrich.com
The structure of 8-Hydroxy Mianserin Hydrochloride contains several key vibrational units: the hydroxyl (-OH) group, the aromatic rings, the saturated heterocyclic (piperazine) ring, and the tertiary amine functionalities. The introduction of the hydroxyl group at the 8-position of the dibenzo[c,f]pyrazino[1,2-a]azepine core is the primary structural difference from Mianserin.
Expected Vibrational Frequencies:
The FT-IR and FT-Raman spectra are expected to display distinct bands corresponding to specific molecular vibrations.
O-H Vibrations: A prominent, broad absorption band is anticipated in the FT-IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group, which is likely involved in hydrogen bonding. The corresponding C-O stretching vibration would appear in the 1260-1000 cm⁻¹ region.
Aromatic C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the benzene (B151609) ring, would be observed below 900 cm⁻¹.
Aliphatic C-H Vibrations: The piperazine (B1678402) and azepine rings contain numerous C-H bonds. Their symmetric and asymmetric stretching vibrations are predicted to occur in the 2960-2850 cm⁻¹ range.
C-N Vibrations: The stretching vibrations of the C-N bonds within the piperazine and azepine rings typically fall within the 1250-1020 cm⁻¹ range.
N-H⁺ Vibrations: As a hydrochloride salt, the protonated amine will exhibit N-H⁺ stretching bands, which can appear as a broad absorption in the 2700-2200 cm⁻¹ region of the FT-IR spectrum.
The complementary nature of FT-IR and FT-Raman is crucial; vibrations that are weak in FT-IR may show strong signals in FT-Raman, and vice-versa. epequip.com For instance, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |
| Phenolic O-H Stretch | 3600 - 3200 | FT-IR |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch | 2960 - 2850 | FT-IR, FT-Raman |
| N-H⁺ Stretch (Amine Salt) | 2700 - 2200 | FT-IR |
| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, FT-Raman |
| Aliphatic CH₂ Bend | ~1465 | FT-IR |
| C-O Stretch (Phenolic) | 1260 - 1000 | FT-IR |
| C-N Stretch | 1250 - 1020 | FT-IR |
| Aromatic C-H Bend | 900 - 675 | FT-IR |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment of each proton.
Aromatic Protons: The protons on the hydroxyl-substituted benzene ring would be the most affected. The -OH group is an activating, ortho-, para-directing group, causing an upfield shift (to lower ppm) for the protons at positions 7, 9, and the proton ortho to the point of fusion. The exact chemical shifts and coupling patterns would confirm the 8-position of the hydroxyl group.
Aliphatic Protons: The protons on the piperazine and azepine rings would appear in the upfield region of the spectrum. Their complex splitting patterns (multiplets) would be indicative of their diastereotopic nature within the rigid, complex ring system.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of non-equivalent carbon atoms and information about their electronic environment.
Aromatic Carbons: The carbon atom bearing the hydroxyl group (C-8) would experience a significant downfield shift due to the electronegativity of the oxygen atom. Conversely, the ortho and para carbons (C-7, C-9a, etc.) would be shifted upfield due to the electron-donating resonance effect of the -OH group.
Aliphatic Carbons: The signals for the carbons in the piperazine and azepine rings would be found in the aliphatic region of the spectrum.
A comparison of the known ¹³C NMR data for Mianserin with the expected shifts for 8-Hydroxy Mianserin highlights the influence of the hydroxyl substituent.
| Carbon Atom (Mianserin) | Reported Chemical Shift (ppm) for Mianserin researchgate.net | Expected Shift Change for 8-Hydroxy Mianserin |
| C-8 | ~128 | Significant Downfield Shift |
| C-7 | ~127 | Upfield Shift |
| C-9 | ~129 | Upfield Shift |
| C-6a | ~141 | Upfield Shift |
| C-9a | ~135 | Minimal Change |
| Aliphatic Carbons | 30 - 60 | Minimal Change |
| N-CH₃ | ~46 | Minimal Change |
Mass Spectrometry Techniques for Structural Confirmation and Isotopic Analysis
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, MS confirms the addition of an oxygen atom to the Mianserin structure.
The nominal molecular weight of 8-Hydroxy Mianserin is 280.36 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 281.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pathways. The fragmentation of tetracyclic compounds like Mianserin and its derivatives is complex but often involves cleavages within the heterocyclic rings.
Initial Fragmentation: A primary fragmentation could involve the loss of the N-methylpiperazine moiety or parts of it. Alpha-cleavage adjacent to the nitrogen atoms is a common pathway for amines. libretexts.org
Key Fragments: A significant fragment ion for Mianserin is observed at m/z 208, corresponding to the loss of the ethylamino side chain from the piperazine ring. nih.gov For 8-Hydroxy Mianserin, a corresponding fragment would be expected at m/z 224 (208 + 16 for the oxygen). Another prominent fragment for Mianserin is at m/z 58, which corresponds to the [C₃H₈N]⁺ ion from the piperazine ring. This fragment would likely also be present in the spectrum of the hydroxylated metabolite.
Influence of the Hydroxyl Group: The presence of the phenolic hydroxyl group offers additional fragmentation pathways, such as the loss of CO (28 Da) after initial ring cleavage.
Predicted MS/MS fragmentation data for 8-Hydroxy Mianserin provides insight into its structural components.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Probable Neutral Loss / Fragment Structure |
| 281 | 224 | Loss of C₃H₇N (propylamine radical cation) |
| 281 | 210 | Loss of C₄H₉N (butylamine radical cation) |
| 281 | 195 | Cleavage across the central ring system |
| 281 | 58 | [C₃H₈N]⁺ (N-methylpiperazine fragment) |
X-ray Crystallography and Crystallographic Data Analysis of this compound
X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. As of this writing, a specific crystal structure for this compound has not been reported in publicly accessible databases.
Hydrogen Bonding Network: The phenolic hydroxyl group would act as a hydrogen bond donor. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and in the hydrochloride salt form, the protonated nitrogen becomes a strong hydrogen bond donor. The chloride anion (Cl⁻) would be a key hydrogen bond acceptor. This would likely result in a complex three-dimensional network of N-H···Cl, O-H···Cl, and potentially O-H···N hydrogen bonds. rsc.org
π-π Stacking: The aromatic rings could participate in π-π stacking interactions, further stabilizing the crystal lattice.
The analysis of a hypothetical crystal structure would involve examining these interactions to understand the solid-state stability and properties of the compound.
| Parameter | Expected Data for this compound | Basis of Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for organic salts |
| Space Group | P2₁/c or similar | Common for chiral/racemic compounds |
| Key Intermolecular Interactions | N-H···Cl, O-H···Cl Hydrogen Bonds, π-π Stacking | Presence of -OH, amine salt, and aromatic rings |
| Molecular Conformation | Bent tetracyclic core, chair piperazine ring | Analogy to Mianserin Hydrobromide researchgate.net |
Analytical Methodologies for Quantification and Detection of 8 Hydroxy Mianserin Hydrochloride
Chromatographic Techniques for Separation and Quantification
Chromatography stands as the cornerstone for the analysis of 8-Hydroxy Mianserin (B1677119) Hydrochloride, providing the high-resolution separation required to distinguish it from its parent compound and other metabolites.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of Mianserin and its metabolites. researchgate.net Methods are typically developed using reverse-phase columns to effectively separate the compounds based on their polarity.
A fast HPLC method has been developed for the simultaneous determination of mianserin (MIAN), desmethylmianserin (B137421) (DMM), 8-hydroxymianserin (B23177) (HM), and mianserin-N-oxide (MNO) in human plasma. researchgate.net For the analysis of Mianserin Hydrochloride in pharmaceutical tablets, a stability-indicating HPLC method was established using an Ace RP-18 octadecyl silane (B1218182) column (250 mm x 4.6 mm, 5 µm particle size). nih.gov The mobile phase consisted of a mixture of methanol, 50 mM monobasic potassium phosphate (B84403) buffer, and 0.3% triethylamine, adjusted to pH 7.0, in an isocratic elution mode at a flow rate of 1.0 mL/min. nih.gov
Another method developed for quantifying mianserin in human serum utilized a Hichrom RPB column (250 x 4.6 mm, 5 µm) with ultraviolet (UV) detection at 214 nm. researchgate.net Sample preparation often involves liquid-liquid extraction from biological fluids like serum or plasma. researchgate.net Validation of these HPLC methods, in accordance with International Conference on Harmonization (ICH) guidelines, demonstrates their specificity, linearity, precision, and accuracy. nih.govresearchgate.net For instance, one method showed linearity over a concentration range of 2.0-128.0 ng/mL with a limit of quantification (LOQ) of 2.0 ng/mL. researchgate.net
| Parameter | Method 1 (Tablets) nih.gov | Method 2 (Serum) researchgate.net | Method 3 (Biological Tissue) researchgate.net |
|---|---|---|---|
| Column | Ace RP-18 (250 x 4.6 mm, 5 µm) | Hichrom RPB (250 x 4.6 mm, 5 µm) | Eclips C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:50 mM KH2PO4 buffer:0.3% TEA (85:15, v/v), pH 7.0 | Not specified, but sample dissolved in 0.05 M phosphoric acid (pH=3.0) | Not specified |
| Flow Rate | 1.0 mL/min | Not specified | Not specified |
| Detection | UV (Wavelength not specified) | UV at 214 nm | UV at 214 nm |
| Linearity Range | Linearity assessed and confirmed (p > 0.05) | 2.0–128.0 ng/mL | Limit of quantification is 0.5 µg/mL |
| Recovery | Not specified | 86.1% to 94.5% | 99.8% to 100.0% (after purification) |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
For enhanced sensitivity and selectivity, particularly at low concentrations in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. researchgate.netnih.gov This technique combines the separation power of HPLC with the precise detection and structural elucidation capabilities of tandem mass spectrometry.
LC-MS/MS methods have been successfully developed for the simultaneous measurement of Mianserin and its metabolites, including N-desmethylmianserin, 8-hydroxymianserin, and N-oxide metabolites, in plasma or serum. researchgate.net One such method demonstrated specificity and linearity for mianserin over a concentration range of 1.00-60.00 ng/ml and for N-desmethylmianserin from 0.50-14.00 ng/ml in human plasma. nih.gov The lower limits of quantification (LLOQ) were 1.00 ng/ml for mianserin and 0.50 ng/ml for its desmethyl metabolite, with accuracy ranging from 91.85% to 112.33%. nih.gov A comprehensive HPLC-MS/MS method was developed to simultaneously quantify 23 different antidepressants and their active metabolites, including mianserin, in human serum for therapeutic drug monitoring. nih.gov This method was validated according to stringent guidelines and praised for its high precision, specificity, and sensitivity. nih.gov
| Compound | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra/Inter-day Precision (%CV) | Accuracy Range (%) |
|---|---|---|---|---|
| Mianserin | 1.00 - 60.00 | 1.00 | <10% | 94.44 - 112.33 |
| N-desmethylmianserin | 0.50 - 14.00 | 0.50 | <10% | 91.85 - 100.13 |
Gas Chromatography (GC) and Capillary Electrophoresis Approaches
While HPLC and LC-MS are dominant, other chromatographic and related techniques have also been applied. Gas chromatography (GC) has been used for the quantitative determination of mianserin. researchgate.net However, capillary electrophoresis (CE) has emerged as a powerful alternative, particularly for chiral separations. oup.com
A capillary zone electrophoresis (CZE) method was developed that allows for the baseline separation of the enantiomers of mianserin (MIA), desmethylmianserin (DMIA), and 8-hydroxymianserin (OHMIA). oup.com By using hydroxypropyl-β-cyclodextrin as a chiral selector and an on-column sample concentration step, this method achieved remarkable sensitivity. oup.com The quantitation limit for each enantiomer of 8-hydroxymianserin was 15 ng/mL, with a linear response observed in the concentration range of 20–300 ng/mL. oup.com
Additionally, a stability-indicating micellar electrokinetic chromatography (MEKC) method was developed for analyzing mianserin hydrochloride. nih.gov This technique uses a surfactant (sodium dodecyl sulfate) to form micelles that act as a pseudostationary phase, allowing for the separation of neutral and charged analytes. The method was linear over a concentration range of 50-130 µg/mL and was successfully used to investigate degradation products via mass spectrometry. nih.gov
Spectrophotometric Methods for Analytical Determination
Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simpler and more cost-effective approach for the quantification of the parent compound, mianserin hydrochloride, typically in pharmaceutical dosage forms. researchgate.netresearchgate.net
A UV spectrophotometric method was developed and validated for determining mianserin hydrochloride in coated tablets, with detection performed at a wavelength of 278 nm in 0.1 M HCl. researchgate.net The method was shown to be linear over a concentration range of 20.0 to 140.0 µg/mL (r = 0.9998), and precision data showed a relative standard deviation lower than 2%. researchgate.net Importantly, the results obtained by this UV method showed no significant difference from those obtained by a validated LC method, indicating its suitability for quality control analysis. researchgate.net While these methods are generally applied to the parent drug, the principles can be adapted for metabolites if a suitable chromophore is present and interferences can be managed.
Bioanalytical Approaches for In Vitro Sample Analysis
The quantification of 8-Hydroxy Mianserin Hydrochloride in biological samples is essential for understanding its pharmacokinetic profile. Bioanalytical methods are specifically designed to handle the complexity of matrices such as plasma, serum, and tissue extracts. oup.comtdmu.edu.ua These methods prioritize efficient sample clean-up to remove interfering endogenous components.
Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netoup.com For example, LLE with solvents like n-hexane:isoamyl alcohol has been effectively used to extract mianserin and its metabolites from serum and plasma. researchgate.netnih.gov In one study, mianserin was isolated from rat liver tissue by extraction with an acidified 30% acetic acid solution, which yielded a recovery of 56.5–59.8%. tdmu.edu.ua
Following extraction, the samples are analyzed using the sensitive techniques described previously, such as HPLC-UV, LC-MS/MS, or CZE. researchgate.netnih.govoup.com The application of these methods allows for the determination of pharmacokinetic parameters and the establishment of therapeutic drug monitoring protocols. researchgate.netnih.gov Furthermore, the degradation of mianserin has been studied in vitro using human mononuclear cells to assess preliminary cytotoxicity, demonstrating the utility of these analytical methods in broader biological research. nih.gov
Stability-Indicating Analytical Method Development
Stability-indicating methods are crucial for ensuring that the quantification of a drug substance is not affected by the presence of its degradation products. These methods are developed by subjecting the drug to stress conditions as mandated by ICH guidelines, such as acid and base hydrolysis, oxidation, heat, and photolysis. nih.govscience.gov
A stability-indicating HPLC method for mianserin hydrochloride was validated by demonstrating that degradation products formed under acid (1.0 M HCl), base (1.0 M NaOH), oxidative (3% H₂O₂), and photolytic (UV-C light) stress did not interfere with the elution and quantification of the parent peak. nih.gov Similarly, a micellar electrokinetic chromatography (MEKC) method was shown to have stability-indicating capabilities, and the degradation products formed under photolytic and oxidative conditions were further investigated using electrospray ionization mass spectrometry. nih.gov The development of such methods is fundamental to ensuring the quality and stability of pharmaceutical products by accurately measuring the concentration of the active ingredient over time and under various environmental conditions. science.govjocpr.com
Pharmacological and Molecular Interaction Studies of 8 Hydroxy Mianserin in Vitro and Preclinical Models
Receptor Binding Affinity and Ligand-Binding Profile Determination
Specific binding affinity data (such as Kᵢ or IC₅₀ values) for 8-Hydroxy Mianserin (B1677119) Hydrochloride at key neuroreceptors are not detailed in the available literature. While the parent compound, mianserin, is known for its complex receptor binding profile, it is not possible to directly extrapolate these properties to its 8-hydroxy metabolite without specific experimental data.
Alpha-Adrenergic Receptor Interactions
No specific studies detailing the binding affinity or functional activity (antagonism or agonism) of 8-Hydroxy Mianserin at α₁ or α₂-adrenergic receptors were identified.
Serotonergic Receptor Subtype Modulation (5-HT₁, 5-HT₂, 5-HT₃, 5-HT₆, 5-HT₇)
There is a lack of available data quantifying the interaction of 8-Hydroxy Mianserin with the specified serotonin (B10506) (5-HT) receptor subtypes. The modulatory effects of this metabolite on these crucial receptors in the central nervous system are currently uncharacterized.
Histamine (B1213489) H₁ Receptor Engagement
While mianserin is a potent histamine H₁ receptor antagonist, the affinity and functional consequence of 8-Hydroxy Mianserin binding to this receptor have not been specifically reported.
Kappa-Opioid Receptor Agonism/Antagonism
The potential interaction of 8-Hydroxy Mianserin with kappa-opioid receptors, a known target of the parent compound, has not been elucidated in available studies.
Neurotransmitter Reuptake Inhibition Profiles (Norepinephrine, Serotonin, Dopamine)
Quantitative data on the ability of 8-Hydroxy Mianserin to inhibit the reuptake of norepinephrine (B1679862), serotonin, and dopamine (B1211576) are not present in the reviewed literature. The parent compound, mianserin, is known to be a weak inhibitor of norepinephrine reuptake and has negligible effects on serotonin and dopamine transporters. nih.gov However, the specific profile of its 8-hydroxy metabolite remains to be determined.
Mechanistic Investigations of Downstream Signaling Pathways in Cellular Models
No studies were found that investigated the downstream effects following potential receptor binding by 8-Hydroxy Mianserin. Information regarding its impact on second messenger systems (e.g., cAMP, inositol (B14025) phosphate) or the phosphorylation of intracellular signaling proteins in cellular models is currently unavailable.
Comparative Pharmacological Activity with Parent Compound and Other Metabolites in Preclinical In Vitro Assays
Research indicates that both 8-hydroxymianserin (B23177) and desmethylmianserin (B137421) retain significant pharmacological activity. researchgate.net They are understood to contribute to the antidepressant effects of the parent drug. researchgate.net However, studies suggest that these metabolites are less potent in producing sedative effects compared to mianserin. researchgate.net The metabolism of mianserin shows stereoselectivity; the S-(+)-enantiomer is more readily hydroxylated to 8-hydroxymianserin, while the R-(-)-enantiomer preferentially undergoes demethylation to form desmethylmianserin. nih.gov
While detailed comparative in vitro binding affinity data is not consistently available across the public literature, the general pharmacological characteristics have been described. The table below summarizes the known in vitro activities based on available research.
Table 1: Comparative In Vitro Pharmacological Activity
| Compound | Receptor/Transporter | Activity Profile |
|---|---|---|
| Mianserin | Histamine H1 Receptor | High Antagonistic Activity |
| Serotonin 5-HT2A Receptor | High Antagonistic Activity | |
| Alpha-2 Adrenergic Receptor | Antagonistic Activity | |
| Norepinephrine Transporter | Weak Inhibitory Activity | |
| 8-Hydroxy Mianserin | General Antidepressant Activity | Substantially Retained researchgate.net |
| Sedative Activity | Less Active than Mianserin researchgate.net | |
| Desmethylmianserin | General Antidepressant Activity | Substantially Retained researchgate.net |
In preclinical behavioral models designed to predict antidepressant efficacy, the role of the parent compound versus its metabolites has been investigated. One such study utilized the differential-reinforcement-of-low-rate 72-s (DRL 72-s) schedule, a screen known to be sensitive to antidepressant drugs. In this model, racemic mianserin produced antidepressant-like effects. researchgate.net However, the metabolites, 8-hydroxymianserin and desmethylmianserin, did not show a clear dose-related antidepressant-like effect at the doses tested. researchgate.net The study concluded that the antidepressant-like effects of mianserin in this particular behavioral paradigm are primarily due to the activity of the parent compound itself, rather than its major metabolites. researchgate.net The antidepressant action of mianserin appeared to be mainly attributable to its (+)-enantiomer. researchgate.net
The table below details the findings from this preclinical behavioral study.
Table 2: Comparative Effects on the DRL 72-s Behavioral Screen
| Compound | Dose Range Tested (mg/kg) | Observed Antidepressant-Like Effect |
|---|---|---|
| Racemic Mianserin | 5 and 10 | Yes researchgate.net |
| (+) Mianserin | Starting at 0.6 | Yes researchgate.net |
| (-) Mianserin | Starting at 2.5 | Yes researchgate.net |
| 8-Hydroxy Mianserin | Up to 10 | No clear dose-related effect researchgate.net |
| Desmethylmianserin | Up to 10 | No clear dose-related effect researchgate.net |
Stereochemical Aspects of 8 Hydroxy Mianserin
Enantiomeric Purity and Chiral Resolution Techniques
The analysis and separation of the enantiomers of mianserin (B1677119) and its derivatives, including 8-Hydroxy Mianserin, are crucial for understanding their distinct properties. researchgate.net High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for achieving enantiomeric separation. nih.gov This method allows for the direct resolution of racemic mixtures into their individual enantiomeric components. nih.gov
Research on mianserin and its related compounds has demonstrated the effectiveness of various CSPs. For instance, the enantiomeric separation of mianserin and its derivatives has been successfully investigated using both cellulose-based and amylose-based chiral selectors. nih.gov In some cases, these phases show complementary behavior, where a racemic mixture that is not resolved on one type of column can be separated on the other. nih.gov Similarly, capillary electrophoresis (CE) has emerged as another powerful technique for chiral separations, offering high efficiency and rapid analysis times for compounds like mirtazapine (B1677164) (a close analog) and its hydroxylated metabolites. nih.govmdpi.com
The determination of enantiomeric purity is critical and can be achieved with high accuracy using methods like chiral HPLC coupled with mass spectrometry (HPLC-ESI-MS/MS). nih.gov
Table 1: Chiral Resolution Techniques for Mianserin and its Derivatives
| Technique | Chiral Selector/Stationary Phase | Application Notes | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Cellulose-based (e.g., Chiralcel OD) | Effective for direct enantiomeric separation of mianserin and its derivatives. Retention behavior can be dependent on the lipophilicity of the compound. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Amylose-based (e.g., Chiralpak AD) | Provides complementary separation to cellulose-based columns for certain racemic mixtures of mianserin derivatives. | nih.gov |
| Capillary Electrophoresis (CE) | Vancomycin-modified stationary phase | Demonstrated successful simultaneous enantioseparation of the related compound mirtazapine and its metabolites, 8-hydroxymirtazapine and N-desmethylmirtazapine. | nih.gov |
| Capillary Zone Electrophoresis (CZE) | Carboxymethyl-β-cyclodextrin | Used for the enantioselective separation of mirtazapine and its metabolites, including 8-hydroxymirtazapine. | mdpi.com |
Differential Biological Activity of (R)- and (S)-Enantiomers of 8-Hydroxy Mianserin
While the racemate of 8-Hydroxy Mianserin is known to be active, detailed studies directly comparing the specific biological activities of the individual (R)- and (S)-enantiomers of 8-Hydroxy Mianserin are not extensively documented in the literature. Most comparative research has focused on the enantiomers of the parent drug, mianserin, where S(+)-mianserin is generally considered the more potent enantiomer for antidepressant-like effects. nih.govwikipedia.org
One study evaluating the effects of mianserin, its enantiomers, and its metabolites (including 8-Hydroxy Mianserin) on a specific behavioral screen for antidepressant activity (the DRL 72-s schedule) found that the metabolites showed no clear dose-related effect. nih.govresearchgate.net The study concluded that the antidepressant-like effects in this particular model were primarily due to the parent compound's enantiomers rather than its metabolites. nih.govresearchgate.net This highlights the complexity of attributing specific activities to metabolites versus the parent drug.
Stereoselective Formation and Elimination Pathways
The metabolic conversion of mianserin to 8-Hydroxy Mianserin is a stereoselective process, primarily mediated by cytochrome P450 enzymes, particularly the CYP2D family. nih.govnih.gov The formation of 8-Hydroxy Mianserin from the (R)- and (S)-enantiomers of mianserin occurs at different rates and via specific enzyme isoforms. nih.gov
Studies using recombinant human CYP isoforms have shown that CYP2D6 is the main enzyme responsible for the 8-hydroxylation of both mianserin enantiomers. nih.gov Other isoforms, including CYP1A2, CYP2B6, and CYP3A4, can also catalyze this reaction. nih.gov Research investigating specific CYP2D isoforms revealed that while several isoforms had similar 8-hydroxylation activity for racemic mianserin, some exhibited clear stereoselectivity. nih.gov For example, CYP2D1 and CYP2D4 were found to selectively 8-hydroxylate the R(-)-enantiomer of mianserin. nih.gov
The elimination of mianserin and its metabolites is also stereoselective and is linked to genetic polymorphisms of the CYP2D6 enzyme. nih.gov The elimination of the more active S(+)-enantiomer of mianserin is particularly dependent on CYP2D6 activity. nih.gov This enzymatic pathway directly influences the formation and subsequent availability of the 8-hydroxy metabolite.
Table 2: Summary of Stereoselective Metabolism of Mianserin to 8-Hydroxy Mianserin
| Metabolic Process | Enantiomer Preference | Key Enzymes Involved | Finding | Reference |
|---|---|---|---|---|
| 8-Hydroxylation (Human) | Both R(-) and S(+) enantiomers | CYP2D6 (major), CYP1A2, CYP2B6, CYP3A4 | The 8-hydroxylation for both enantiomers is mediated mainly by CYP2D6. The overall rate (Vmax/Km) of 8-hydroxylation is greater for S-(+)-Mianserin. | nih.gov |
| 8-Hydroxylation (Investigational) | Preferential for R(-)-Mianserin | CYP2D1, CYP2D4 | In a study with five CYP2D isoforms, CYP2D1 and CYP2D4 selectively hydroxylated the R(-) enantiomer. | nih.gov |
| Elimination | S(+)-Mianserin | CYP2D6 | The elimination of S(+)-Mianserin is markedly dependent on CYP2D6 activity, which influences the formation of its metabolites. | nih.gov |
Computational and Theoretical Chemistry Studies of 8 Hydroxy Mianserin Hydrochloride
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting molecular geometries, vibrational frequencies, and various electronic properties.
While specific DFT studies exclusively on 8-Hydroxy Mianserin (B1677119) Hydrochloride are not widely available in peer-reviewed literature, extensive research on the parent compound, Mianserin Hydrochloride, provides a solid framework for understanding its hydroxylated metabolite. researchgate.net A DFT analysis of 8-Hydroxy Mianserin Hydrochloride would begin with the optimization of its molecular geometry. The introduction of a hydroxyl group at the 8th position of the aromatic ring is expected to induce subtle but significant changes in the molecule's electronic distribution and conformation compared to Mianserin.
The geometry optimization would likely be performed using a basis set such as B3LYP/6-311G(d,p), which has been shown to be effective for Mianserin and its salts. researchgate.net The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles. The presence of the electron-donating hydroxyl group would alter the electron density across the aromatic system.
Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. It is anticipated that the hydroxyl group would raise the HOMO energy level, thereby potentially narrowing the HOMO-LUMO gap and increasing the molecule's reactivity. The molecular electrostatic potential (MEP) map would also be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Table 1: Predicted DFT-Calculated Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Represents the electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Relates to the chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Note: The values in this table are hypothetical and serve as illustrative examples of what a DFT study might reveal.
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com This technique allows for the study of the dynamic interactions between a ligand, such as this compound, and its biological targets, typically proteins like receptors or enzymes.
Given that Mianserin interacts with a variety of receptors, including histamine (B1213489) H1 and serotonin (B10506) 5-HT receptors, MD simulations would be invaluable in understanding how 8-hydroxylation affects these interactions. selleckchem.com Simulations would typically involve placing the 8-Hydroxy Mianserin molecule in the binding pocket of a receptor and observing its behavior over time in a simulated physiological environment.
These simulations can reveal the stability of the ligand-receptor complex, the key amino acid residues involved in binding, and the specific intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that govern the binding affinity. The introduction of the hydroxyl group provides an additional site for hydrogen bonding, which could either strengthen or alter the binding orientation compared to the parent Mianserin molecule.
A typical MD simulation would be run for several nanoseconds to allow the system to reach equilibrium. The trajectory of the simulation would then be analyzed to calculate metrics such as the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. The binding free energy can also be estimated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
Table 2: Illustrative MD Simulation Data for 8-Hydroxy Mianserin Binding to a Serotonin Receptor
| Parameter | Mianserin | 8-Hydroxy Mianserin | Interpretation |
| Average RMSD (Ligand) | 1.5 Å | 1.2 Å | Lower RMSD suggests a more stable binding pose for the metabolite. |
| Key Hydrogen Bonds | Asp120 | Asp120, Ser159 | The hydroxyl group forms an additional hydrogen bond with Ser159. |
| Estimated Binding Free Energy (MM/PBSA) | -45 kcal/mol | -50 kcal/mol | A more negative value suggests a stronger binding affinity for the metabolite. |
Note: The data in this table are hypothetical and for illustrative purposes only.
Quantum Chemical Calculations for Reactive Site Prediction and Mechanistic Insights
Quantum chemical calculations, which include DFT and other ab initio methods, are employed to predict the reactive sites of a molecule and to elucidate potential reaction mechanisms. For this compound, these calculations can provide valuable information about its metabolic fate and potential for further biotransformation.
The prediction of reactive sites is often achieved through the calculation of Fukui functions or by analyzing the distribution of the frontier molecular orbitals (HOMO and LUMO). The regions of the molecule with the highest HOMO density are most susceptible to electrophilic attack, while regions with the highest LUMO density are prone to nucleophilic attack. The introduction of the hydroxyl group at the 8-position significantly influences the electronic landscape of the aromatic ring, making it a primary site for further metabolism, such as glucuronidation or sulfation.
These calculations can also be used to model the entire reaction pathway of a metabolic process, including the identification of transition states and the calculation of activation energies. This would provide a deeper, mechanistic understanding of how enzymes like cytochrome P450 catalyze the hydroxylation of Mianserin to form 8-Hydroxy Mianserin.
Table 3: Predicted Reactive Sites in 8-Hydroxy Mianserin from Quantum Chemical Calculations
| Site | Predicted Reactivity | Rationale |
| 8-hydroxyl group | High | Susceptible to conjugation reactions (glucuronidation, sulfation). |
| Aromatic Ring | Moderate | Potential for further oxidation at other positions, influenced by the existing hydroxyl group. |
| Piperazine (B1678402) Nitrogen | Low | Less likely to be a primary site of further metabolism compared to the hydroxylated ring. |
Note: The predictions in this table are based on established principles of metabolic chemistry and are for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Metabolite Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biorxiv.org For this compound, QSAR models can be developed to predict its activity at various receptors and to compare it with the activity of the parent compound and other metabolites.
The development of a QSAR model involves several steps. First, a dataset of molecules with known biological activities is compiled. For this case, this would ideally include Mianserin, 8-Hydroxy Mianserin, and other structurally related tetracyclic antidepressants. Next, a set of molecular descriptors is calculated for each molecule. These descriptors can be constitutional, topological, geometric, or electronic in nature. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the biological activity. nih.gov
A QSAR model for the antidepressant activity of Mianserin and its metabolites would likely show that descriptors related to hydrophobicity and electronic properties are significant. The introduction of a hydroxyl group in 8-Hydroxy Mianserin increases its polarity, which could negatively impact its ability to cross the blood-brain barrier and may also alter its receptor binding affinity. This is consistent with experimental findings that have shown 8-Hydroxy Mianserin to have little to no antidepressant-like activity.
Table 4: Example of a Simplified QSAR Equation and Descriptor Contributions
| Descriptor | Coefficient | Importance |
| LogP (Hydrophobicity) | +0.85 | Higher hydrophobicity is positively correlated with activity. |
| Dipole Moment | -0.45 | Increased polarity is negatively correlated with activity. |
| HOMO-LUMO Gap | -0.60 | A smaller energy gap (higher reactivity) may be unfavorable for this specific activity. |
Note: This table presents a hypothetical QSAR model for illustrative purposes.
Applications of 8 Hydroxy Mianserin As a Research Standard
Role in Analytical Method Development and Validation (AMV)
The development and validation of robust analytical methods are fundamental to ensuring the reliability and accuracy of bioanalytical data. 8-Hydroxy Mianserin (B1677119) Hydrochloride, as a purified chemical standard, plays a pivotal role in this process, particularly for chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.netresearchgate.net
In the development of an analytical method, the 8-Hydroxy Mianserin standard is used to:
Optimize Separation and Detection Parameters: The standard allows for the fine-tuning of mobile phase composition, column selection, flow rate, and detector settings (e.g., UV wavelength or mass spectrometer parameters) to achieve optimal separation from the parent drug, Mianserin, and other potential metabolites like N-desmethylmianserin.
Establish Retention Time: The consistent elution of the 8-Hydroxy Mianserin standard at a specific retention time provides a reliable identifier for the compound in complex biological matrices such as plasma or serum. researchgate.net
During method validation, the 8-Hydroxy Mianserin standard is indispensable for assessing key performance characteristics as stipulated by guidelines from regulatory bodies. These characteristics include:
Linearity and Range: A calibration curve is constructed by analyzing a series of solutions containing known concentrations of the 8-Hydroxy Mianserin standard. This establishes the concentration range over which the analytical method provides a linear response, which is crucial for accurate quantification.
Accuracy: The accuracy of the method is determined by spiking biological samples with a known amount of the 8-Hydroxy Mianserin standard and measuring the recovery. This ensures that the method can accurately quantify the analyte in the intended matrix.
Precision: The precision of an analytical method, which encompasses both repeatability and intermediate precision, is evaluated by analyzing multiple aliquots of a homogenous sample containing the 8-Hydroxy Mianserin standard. This demonstrates the method's ability to produce consistent results.
Specificity and Selectivity: The standard is used to confirm that the analytical method can unequivocally identify and quantify 8-Hydroxy Mianserin in the presence of other components, including the parent drug and other metabolites.
Limit of Quantification (LOQ) and Limit of Detection (LOD): The LOQ, which is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy, and the LOD, the lowest concentration that can be detected, are determined using the 8-Hydroxy Mianserin standard.
A summary of analytical methods where 8-Hydroxy Mianserin would serve as a crucial standard is presented in the table below.
| Analytical Technique | Matrix | Analytes Measured | Key Validation Parameters Established with Standards | Reference |
| LC-MS | Human Plasma | Mianserin and N-desmethylmianserin | Linearity, Precision, Accuracy, Stability | nih.gov |
| HPLC-UV | Human Serum | Mianserin | Linearity, Specificity, Accuracy | researchgate.netresearchgate.net |
| LC-MS/MS | Wastewater | 27 antidepressant biomarkers (including Mianserin) | Linearity, Accuracy, Precision, Lower Limit of Quantification | uantwerpen.be |
Utilization in Quality Control (QC) Applications in Research Settings
In research settings, particularly those involving pharmacokinetic studies or in vitro drug metabolism experiments, Quality Control (QC) samples are essential for ensuring the validity of analytical runs. 8-Hydroxy Mianserin Hydrochloride is utilized as a standard to prepare these QC samples at various concentrations (typically low, medium, and high) within the calibration range.
These QC samples are then analyzed alongside the unknown study samples in each analytical batch. The acceptance of an analytical run is contingent on the measured concentrations of the QC samples falling within predefined tolerance limits of their nominal values. This practice ensures:
Run-to-Run Consistency: QC samples help monitor the performance of the analytical method over time, ensuring that the results obtained on different days or with different analysts are comparable.
Accuracy of Study Sample Data: By confirming the accuracy of the QC sample measurements, researchers can have a higher degree of confidence in the quantitative data obtained for the unknown samples in the same run.
Troubleshooting: Deviations in QC sample results can indicate potential issues with the analytical system, reagents, or procedures, prompting investigation and corrective action.
Reference Standard for Traceability Against Pharmacopeial Standards
Pharmacopeias, such as the European Pharmacopoeia (EP) and the British Pharmacopoeia (BP), provide official standards for active pharmaceutical ingredients (APIs). sigmaaldrich.comsigmaaldrich.com While Mianserin Hydrochloride has established pharmacopeial reference standards, its metabolites, including 8-Hydroxy Mianserin, may not. sigmaaldrich.comsigmaaldrich.com
In such cases, a well-characterized, non-pharmacopeial reference standard for 8-Hydroxy Mianserin is crucial. The concept of traceability becomes paramount. The purity and identity of the this compound research standard must be rigorously established through a battery of analytical tests, which may include:
Spectroscopic analysis (NMR, IR, MS) to confirm the chemical structure.
Chromatographic purity assessment (e.g., HPLC, GC) to determine the presence of any impurities.
Thermogravimetric analysis (TGA) to assess the water content.
Quantitative analysis (e.g., qNMR) to assign a precise purity value.
By thoroughly characterizing the 8-Hydroxy Mianserin research standard, its traceability is established, not necessarily to a direct pharmacopeial standard for the metabolite itself, but to fundamental units of measurement. This ensures that the research standard is of sufficient quality and purity to serve as a reliable reference for accurate quantification in the absence of a dedicated pharmacopeial monograph. This allows for the generation of high-quality, reproducible scientific data in studies investigating the metabolism and disposition of Mianserin.
Future Directions in 8 Hydroxy Mianserin Hydrochloride Research
Exploration of Novel Molecular Targets and Pathways
While the parent compound, Mianserin (B1677119), is known for its complex pharmacology, including interactions with various aminergic G-protein coupled receptors (GPCRs) like serotonin (B10506) (5-HT), α-adrenergic, and histamine (B1213489) H1 receptors, recent research suggests that its metabolites may possess unique and independent mechanisms of action. nih.govnih.gov A significant future direction lies in exploring molecular targets for 8-Hydroxy Mianserin beyond the classical monoaminergic systems.
Research into structural derivatives of Mianserin has indicated that its anti-inflammatory properties may be independent of its activity at 5-HT receptors. nih.gov This has opened up new avenues for investigation into novel pathways. One promising area is the innate immune system, specifically the modulation of Toll-like receptor (TLR) signaling. Studies have shown that Mianserin and its analogues can inhibit endosomal TLR8 signaling in primary human macrophages. nih.gov This suggests that 8-Hydroxy Mianserin could also exert immunomodulatory effects through this or related pathways, representing a significant departure from its parent drug's known antidepressant mechanisms. Future research will likely focus on deconvoluting the specific interactions of 8-Hydroxy Mianserin with components of the TLR signaling cascade and other immune-related targets.
Table 1: Comparison of Traditional and Novel Molecular Targets
| Target Class | Specific Examples | Associated Compound | Potential Effect |
|---|---|---|---|
| Traditional Aminergic GPCRs | 5-HT Receptors, α-Adrenergic Receptors, Histamine H1 Receptors | Mianserin | Antidepressant, Sedative |
| Novel Immune Pathways | Toll-like Receptor 8 (TLR8) | Mianserin Analogues | Anti-inflammatory |
Development of Advanced In Vitro Research Models for Mechanistic Elucidation
To accurately probe the novel molecular pathways influenced by 8-Hydroxy Mianserin Hydrochloride, the development and application of sophisticated in vitro models are crucial. While foundational research has utilized models such as primary human peripheral blood mononuclear cells to screen for anti-inflammatory activity, future studies require more complex systems that can better recapitulate human physiology. nih.gov
Advanced models could include:
Three-Dimensional (3D) Organoid Cultures: Brain or immune organoids can provide a more physiologically relevant context to study the compound's effects on cell-cell interactions, neuronal circuitry, and immune responses compared to traditional 2D cell cultures.
Co-culture Systems: Models that combine different cell types, such as neurons and microglia or macrophages and synovial cells, would be invaluable for elucidating the compound's impact on neuro-immune or inflammatory crosstalk.
High-Throughput Screening Platforms: Utilizing genetically engineered cell lines with reporter systems for specific pathways (e.g., NF-κB activation downstream of TLR8) can enable rapid screening of 8-Hydroxy Mianserin and its analogues to identify structure-activity relationships and pinpoint specific molecular targets.
These advanced models will be instrumental in moving beyond simple binding assays to a more dynamic and integrated understanding of the compound's mechanism of action.
Integration of Multi-Omics Data in Metabolite Pathway Analysis
A comprehensive understanding of this compound requires a systems-level approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to map its metabolic fate and functional consequences. While multi-omics analyses have been applied to investigate psychiatric disorders and decode the biosynthesis of specialized metabolites in other contexts, their application to specific drug metabolites like 8-Hydroxy Mianserin is a key future direction. nih.govmdpi.comresearchgate.net
By combining these data layers, researchers can:
Elucidate Biosynthetic Pathways: Correlate gene expression patterns (transcriptomics) with protein levels (proteomics) and metabolite accumulation (metabolomics) to identify the key enzymes and regulatory networks governing the formation and further breakdown of 8-Hydroxy Mianserin. mdpi.com
Identify Downstream Effects: Analyze changes in the global transcriptome and proteome of cells treated with the compound to uncover the full spectrum of cellular pathways it modulates.
Discover Biomarkers: Use metabolomics to identify endogenous metabolites that are altered following exposure to 8-Hydroxy Mianserin, which could serve as biomarkers of its activity or efficacy.
This integrative approach can provide a holistic view of the compound's biological impact, revealing complex relationships between biomolecules and identifying novel therapeutic hypotheses. nih.gov
Design of Next-Generation Analogues Based on 8-Hydroxy Mianserin Structure
The structure of 8-Hydroxy Mianserin provides a valuable scaffold for the design of next-generation therapeutic agents. The goal of such medicinal chemistry efforts is to develop new chemical entities with improved potency, selectivity, and pharmacokinetic properties. A key strategy involves separating the desired therapeutic effects from unwanted side effects by modifying the chemical structure. nih.gov
Drawing inspiration from research on Mianserin derivatives, where modifications were made to reduce 5-HT receptor binding while retaining anti-inflammatory activity, similar principles can be applied to the 8-Hydroxy Mianserin structure. nih.gov Future design strategies may include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the functional groups on the 8-Hydroxy Mianserin molecule—such as the hydroxyl group and the piperazine (B1678402) ring—to determine their contribution to activity at novel targets like TLR8.
Computational Modeling: Employing in silico methods like molecular docking and generative modeling to predict the binding of designed analogues to specific targets and to optimize their drug-like properties. nih.gov
Fragment-Based Drug Design: Using the core structure of 8-Hydroxy Mianserin as a starting point and building upon it with chemical fragments to enhance affinity and selectivity for a desired molecular target.
This rational design approach, informed by a deeper mechanistic understanding, could lead to the development of novel compounds with tailored pharmacological profiles for inflammatory or neurological conditions. nih.gov
Q & A
Basic Research Questions
Q. What is the metabolic pathway of 8-Hydroxy Mianserin Hydrochloride, and how does glucuronidation influence its pharmacokinetics?
- Answer : this compound is a primary metabolite of Mianserin, formed via aromatic hydroxylation. The glucuronidation process involves conjugation with glucuronic acid at the hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs). This step enhances water solubility, facilitating renal excretion and reducing systemic toxicity .
- Methodological Consideration : To study glucuronidation, use in vitro liver microsomal assays with UDPGA cofactor and LC-MS/MS for metabolite detection. Control pH (7.4) and temperature (37°C) to mimic physiological conditions .
Q. Which analytical methods are validated for quantifying this compound in pharmaceutical formulations?
- Answer : UV spectrophotometry (278 nm in 0.1M HCl) and HPLC with electrochemical detection are widely used. UV methods are cost-effective and linear in 20–140 µg/mL ranges (r² = 0.9998), while HPLC offers higher specificity for complex matrices like plasma .
- Validation Parameters : Include linearity, precision (RSD < 2%), accuracy (recovery ~99.65%), and robustness against pH/temperature variations. Student’s t-test (e.g., comparing UV vs. LC results) ensures method equivalence .
Q. How does this compound interact with neurotransmitter systems in depression models?
- Answer : It modulates serotonin (5-HT) and norepinephrine (NE) pathways via antagonism of presynaptic α2-adrenergic receptors and 5-HT2 receptors. This increases synaptic NE/5-HT levels, alleviating depressive symptoms in rodent models .
- Experimental Design : Use forced swim tests (FST) or tail suspension tests (TST) in mice. Measure neurotransmitter levels via microdialysis coupled with HPLC-ECD. Dose ranges: 10–30 mg/kg (oral) .
Advanced Research Questions
Q. How do discrepancies in metabolite quantification arise across analytical platforms, and how can they be resolved?
- Answer : Variations in extraction efficiency (e.g., protein precipitation vs. solid-phase extraction) and detector sensitivity (UV vs. LC-MS) may cause discrepancies. For example, UV cannot distinguish 8-Hydroxy Mianserin from its isomer without chromatographic separation .
- Resolution Strategy : Cross-validate methods using spiked plasma samples. Apply ANOVA to assess inter-platform variability and optimize mobile phases (e.g., acetonitrile:ammonium acetate for LC-MS) .
Q. What are the implications of 8-Hydroxy Mianserin’s receptor binding profile compared to its parent compound, Mianserin?
- Answer : While Mianserin shows higher affinity for H1 and α1-adrenergic receptors (contributing to sedation), 8-Hydroxy Mianserin exhibits stronger 5-HT2A antagonism, potentially enhancing antidepressant efficacy with fewer side effects .
- Experimental Approach : Use radioligand binding assays (e.g., [³H]Ketanserin for 5-HT2A, [³H]Mepyramine for H1). Calculate Ki values via Cheng-Prusoff equation .
Q. How do interspecies differences in cytochrome P450 (CYP) enzymes affect the metabolic conversion of Mianserin to 8-Hydroxy Mianserin?
- Answer : CYP2D6 and CYP3A4 are primary human isoforms involved, whereas rodents rely on Cyp2d and Cyp3a. Polymorphisms in CYP2D6 (e.g., poor metabolizers) reduce 8-Hydroxy Mianserin formation, altering pharmacokinetics .
- Study Design : Compare metabolite profiles in humanized CYP2D6 transgenic mice vs. wild-type. Use recombinant CYP isoforms for in vitro kinetic studies (Km, Vmax) .
Key Considerations for Experimental Design
- Contradiction Management : Conflicting metabolite stability data may arise from storage conditions (e.g., -20°C vs. 4°C). Prevalidate storage stability using accelerated degradation studies .
- Ethical Compliance : Adhere to OECD guidelines for animal studies, particularly for neurobehavioral assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
